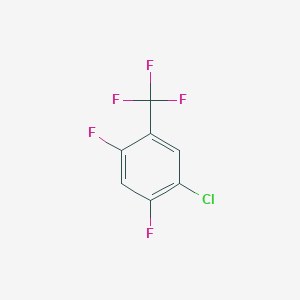

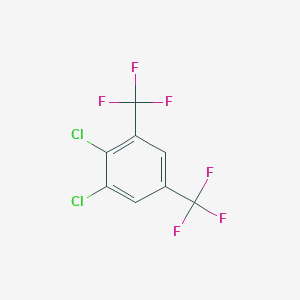

3-Chloro-4,6-difluorobenzotrifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

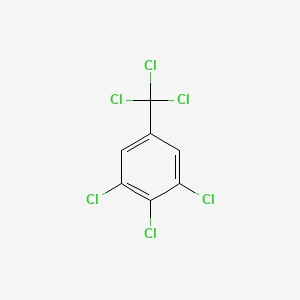

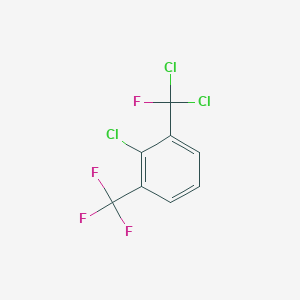

3-Chloro-4,6-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2ClF5 . It is widely used in various scientific experiments, especially in the field of chemistry.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three substituents: a chlorine atom and two fluorine atoms at positions 3, 4, and 6 respectively, and a trifluoromethyl group .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a specific gravity of 1.45 at 20°C . The compound has a refractive index of 1.43 . The flash point is 42°C .Safety and Hazards

3-Chloro-4,6-difluorobenzotrifluoride is considered hazardous. It can cause skin irritation and serious eye irritation . It is also a flammable liquid and vapor . Safety precautions include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Mecanismo De Acción

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction. In these reactions, the compound may interact with its targets by donating or accepting electrons, leading to the formation of new bonds.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the synthesis of larger organic molecules. In the context of Suzuki–Miyaura cross-coupling reactions, it could influence the formation of carbon–carbon bonds, thereby affecting the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical reactions it participates in. In the context of Suzuki–Miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds, leading to the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

1-chloro-2,4-difluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-4-1-3(7(11,12)13)5(9)2-6(4)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEURDGHYJUPYGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)

![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)